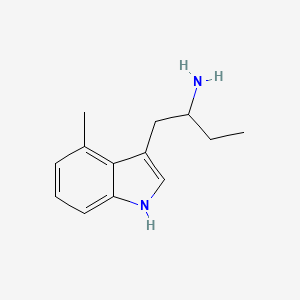

1-(4-methyl-1H-indol-3-yl)butan-2-amine

描述

4-Methyl-.alpha.-Ethyltryptamine, also known as 4-Methyl-α-ethyltryptamine, is a synthetic compound belonging to the tryptamine class. It is a putative stimulant, psychedelic, and entactogen drug. This compound is structurally related to other tryptamines and is often sold online as a "research chemical" . It has been studied for its potential effects on the central nervous system and its interactions with various neurotransmitter systems.

准备方法

合成路线和反应条件

4-甲基-α-乙基色胺的合成通常涉及色胺衍生物的烷基化。一种常见的方法包括在受控条件下使 4-甲基吲哚与乙胺反应。 该反应通常在催化剂的存在下并在惰性气氛中进行以防止氧化 。

工业生产方法

由于 4-甲基-α-乙基色胺是一种设计药物和研究化学品,因此其工业生产方法没有得到很好的记录。大型合成的一般原理将涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地减少副产物的生成。

化学反应分析

反应类型

4-甲基-α-乙基色胺会发生多种化学反应,包括:

氧化: 这种反应会导致各种氧化衍生物的形成。

还原: 还原反应可以改变连接到吲哚环上的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化会导致羟基化衍生物的形成,而取代反应会产生多种取代的色胺 。

科学研究应用

4-甲基-α-乙基色胺

化学: 它用作色胺衍生物及其化学性质研究中的参考化合物。

生物学: 研究集中在其与神经递质系统的相互作用,尤其是血清素受体。

医学: 虽然未经批准用于医疗用途,但它已被研究用于治疗精神疾病的潜在治疗效果。

作用机制

4-甲基-α-乙基色胺的作用机制涉及其与各种神经递质系统的相互作用。它充当血清素受体激动剂,尤其是在 5-HT2A 受体上,这与它的致幻作用有关。 此外,它可能影响其他神经递质的释放,如多巴胺和去甲肾上腺素 。

相似化合物的比较

类似化合物

- 4-甲基-α-甲基色胺 (4-Me-αMT)

- 5-氟-α-乙基色胺 (5-F-αET)

- 7-氯-α-甲基色胺 (7-Cl-αMT)

- 7-甲基-α-乙基色胺 (7-Me-αET)

独特性

4-甲基-α-乙基色胺由于其在吲哚环上的特定取代模式而具有独特性,这会影响其药理特性。 与其他色胺相比,它在血清素受体上具有独特的活性谱,有助于其对中枢神经系统的独特影响 。

生物活性

1-(4-Methyl-1H-indol-3-yl)butan-2-amine, commonly referred to as a derivative of the indole family, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies, supported by data tables illustrating key findings.

Chemical Structure and Properties

The compound features a unique structure comprising an indole moiety linked to a butan-2-amine chain. Its molecular formula is , with a molecular weight of approximately 202.30 g/mol. The presence of the chiral center in its structure contributes significantly to its biological activity and pharmacological properties.

Interaction with Neurotransmitter Systems

This compound exhibits notable interactions with various neurotransmitter systems:

- Monoamine Oxidase Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.

- Serotonin Receptor Binding : It has a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This interaction influences multiple cellular signaling pathways that modulate mood regulation and other physiological responses .

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be in the range of 0.5–2.0 µg/mL, indicating robust antimicrobial properties .

Neuropharmacological Studies

Research focusing on the neuropharmacological effects revealed that this compound significantly modulates serotonin levels in animal models. In experiments involving mice, administration resulted in observable changes in behavior consistent with antidepressant effects, supporting its potential use in treating mood disorders.

Anticancer Evaluation

In vitro studies assessed the anticancer properties against various cell lines, including HeLa and MCF-7. The compound exhibited IC50 values of 0.52 µM for HeLa cells and 0.34 µM for MCF-7 cells, indicating potent antiproliferative effects. Mechanistic investigations suggested that it induces apoptosis and disrupts tubulin polymerization, akin to known chemotherapeutic agents like colchicine .

属性

IUPAC Name |

1-(4-methyl-1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-11(14)7-10-8-15-12-6-4-5-9(2)13(10)12/h4-6,8,11,15H,3,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHCIOVNXOVPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC(=C21)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726715 | |

| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28289-30-7 | |

| Record name | α-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-alpha-ethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-.ALPHA.-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBF4N6JJ4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。